

Application Note: Chromatographic Analysis Using Lansoprazole Sulfide as a Reference Standard

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Compound of Interest

Compound Name: *Lansoprazole sulfide*

Cat. No.: *B1674483*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing to ensure safety and efficacy. **Lansoprazole sulfide** is a primary process-related impurity and a key intermediate in the synthesis of Lansoprazole.[2][3] As such, its accurate identification and quantification are paramount for quality control of the final drug substance.

This document provides detailed protocols for the use of **Lansoprazole sulfide** as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the analysis of Lansoprazole and its related substances.

Reference Standard Information

A well-characterized reference standard is the foundation of accurate analytical measurements. **Lansoprazole sulfide** is available from various pharmacopeias and chemical suppliers, often with a comprehensive certificate of analysis.[4][5]

- Chemical Name: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole[2][6]

- Synonyms: Lansoprazole EP Impurity C, Lansoprazole USP Related Compound B[1][2][4][6][7]
- CAS Number: 103577-40-8[2][4][6]
- Molecular Formula: $C_{16}H_{14}F_3N_3OS$ [2][4][6]
- Molecular Weight: 353.36 g/mol [4][6]
- Appearance: White to light yellow or light orange powder/crystal
- Storage: Store at 2-8°C or as recommended by the supplier.[6]

Experimental Protocols

Two validated methods are presented below for the chromatographic analysis of Lansoprazole and its impurities using **Lansoprazole sulfide** as a reference standard.

Protocol 1: Stability-Indicating HPLC Method for Related Substances

This method is designed for the accurate separation and quantification of Lansoprazole from its process-related impurities and degradation products.

3.1. Materials and Reagents

- **Lansoprazole Sulfide** Reference Standard
- Lansoprazole Active Pharmaceutical Ingredient (API)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Triethylamine (ACS Grade)

- Phosphoric Acid (ACS Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)

3.2. Chromatographic Conditions

| Parameter | Specification |
|----------------------|---|
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water[8] |
| Mobile Phase B | Acetonitrile, Water, Triethylamine (160:40:1 v/v/v), pH adjusted to 7.0 with Phosphoric Acid[8] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm[8] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Gradient Program | Time (min) |
| 0 | |
| 40 | |
| 50 | |
| 51 | |
| 60 | |

3.3. Preparation of Solutions

- Diluent: A mixture of water, acetonitrile, and triethylamine (60:40:1 v/v/v) is a suitable diluent.

- **Standard Stock Solution (Lansoprazole Sulfide):** Accurately weigh about 10 mg of **Lansoprazole Sulfide** Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.
- **Spiked Sample Solution:** Accurately weigh about 25 mg of Lansoprazole API into a 25 mL volumetric flask. Add a known volume of the Standard Stock Solution to achieve a final impurity concentration of approximately 0.1% relative to the Lansoprazole concentration. Dissolve in and dilute to volume with diluent.

3.4. Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Spiked Sample Solution six times.
- Calculate the resolution between the Lansoprazole peak and the **Lansoprazole sulfide** peak. The resolution should be greater than 2.0.
- The relative standard deviation (RSD) for the peak area of **Lansoprazole sulfide** from the six replicate injections should not be more than 2.0%.

Protocol 2: Rapid UPLC Method for Impurity Profiling

This method leverages UPLC technology for faster analysis times while maintaining excellent resolution, making it suitable for high-throughput screening and routine quality control.

3.1. Materials and Reagents

- Same as Protocol 1.

3.2. Chromatographic Conditions

| Parameter | Specification |
|----------------------|---|
| Instrument | UPLC with UV or Photodiode Array (PDA) Detector |
| Column | Acquity BEH C18, 100 mm x 2.1 mm, 1.8 µm particle size[9] |
| Mobile Phase A | pH 7.0 Phosphate Buffer : Methanol (90:10 v/v) [9] |
| Mobile Phase B | Methanol : Acetonitrile (50:50 v/v)[9] |
| Flow Rate | 0.3 mL/min[9] |
| Detection Wavelength | 285 nm[9] |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient Program | A suitable gradient program should be developed to ensure separation of all related substances. |

3.3. Preparation of Solutions

- Diluent: A mixture of pH 11.0 buffer and ethanol can be used.
- Standard Solution (**Lansoprazole Sulfide**): Prepare a solution of **Lansoprazole Sulfide** Reference Standard in diluent at a concentration of approximately 1 µg/mL.
- Test Solution (Lansoprazole API): Prepare a solution of Lansoprazole API in diluent at a concentration of approximately 400 µg/mL.[9]

3.4. Procedure

- Equilibrate the UPLC system with the mobile phase.
- Inject a blank (diluent).

- Inject the Standard Solution to determine the retention time and response of **Lansoprazole sulfide**.
- Inject the Test Solution to quantify the amount of **Lansoprazole sulfide** impurity present in the API.
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[9]

Data Presentation

The performance of chromatographic methods utilizing **Lansoprazole sulfide** as a reference standard is summarized below.

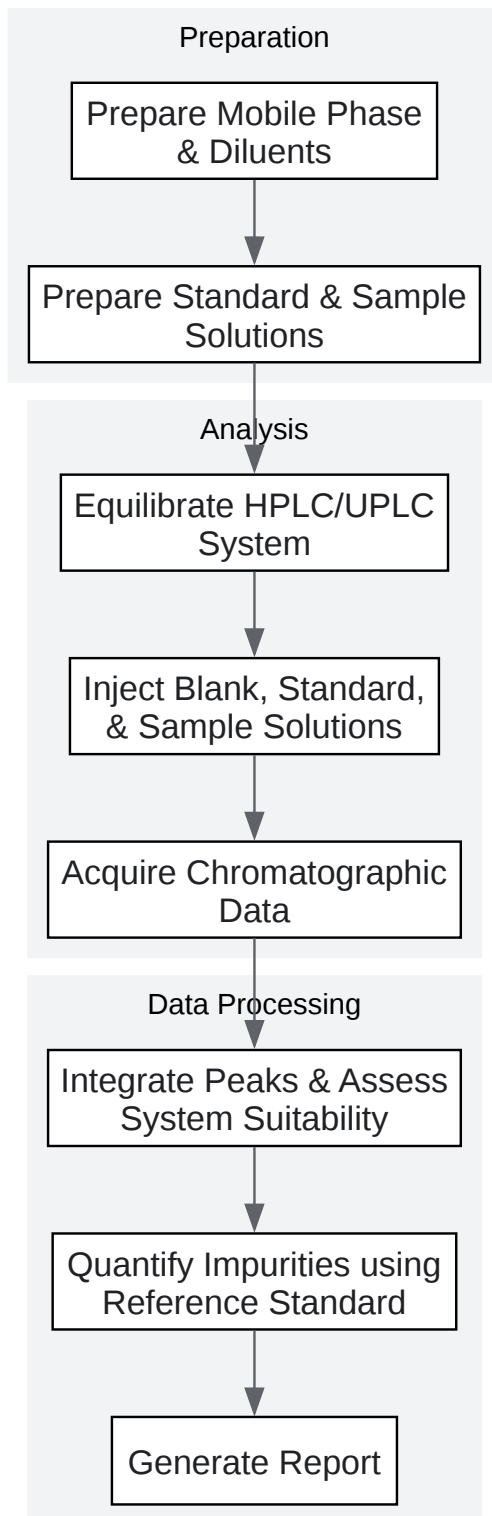
Table 1: Summary of Method Validation Parameters

| Parameter | HPLC Method | UPLC Method |
|-----------------------------------|---------------------------|--------------------------------|
| Analyte | Lansoprazole Sulfide | Lansoprazole Sulfide |
| Linearity Range | LOQ to 150% of test conc. | LOQ to 150% of test conc.[9] |
| Correlation Coefficient (r^2) | > 0.999 | > 0.998[9] |
| Limit of Detection (LOD) | ~0.003% | Specific to system sensitivity |
| Limit of Quantification (LOQ) | ~0.01% | Specific to system sensitivity |
| Accuracy (% Recovery) | 95 - 105% | 93.5 - 106.5%[9] |
| Precision (% RSD) | < 2.0% | < 2.0%[9] |

Visualizations

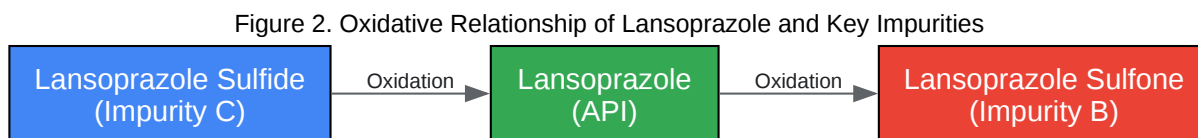
Diagrams help to clarify complex workflows and chemical relationships.

Figure 1. General Workflow for Chromatographic Analysis



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Caption: General workflow for chromatographic analysis.



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Caption: Oxidative relationship of Lansoprazole and its impurities.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of **Lansoprazole sulfide** in Lansoprazole drug substances. The use of a qualified **Lansoprazole Sulfide** Reference Standard is essential for achieving accurate and reproducible results, ensuring that the final drug product meets the stringent purity requirements set by regulatory agencies like the EP and USP. These HPLC and UPLC methods are stability-indicating and can be readily implemented in a quality control laboratory for routine analysis and stability studies.

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